molecular formula C18H21N3O B2880755 1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1396802-85-9

1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2880755
CAS No.: 1396802-85-9
M. Wt: 295.386
InChI Key: ZZAJANVGJMQQGP-UHFFFAOYSA-N
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Description

1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea is a useful research compound. Its molecular formula is C18H21N3O and its molecular weight is 295.386. The purity is usually 95%.
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Biological Activity

1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea, also referred to as DMBU-N, is a synthetic compound notable for its structural complexity and potential therapeutic applications, particularly in oncology. This article provides a comprehensive overview of its biological activity, synthesis, and research findings.

Structural Overview

DMBU-N features a urea functional group linked to a naphthalene moiety and a dimethylamino butynyl side chain . This unique structure is believed to enhance its biological activity, particularly as an anti-cancer agent. The compound's molecular formula is C18H21N3OC_{18}H_{21}N_3O with a molecular weight of approximately 295.38 g/mol .

The biological activity of DMBU-N has been primarily attributed to its ability to:

  • Inhibit cancer cell proliferation : DMBU-N has shown potent anti-tumor activity against various cancer cell lines, including breast (MCF-7), lung (A549), and liver cancers (HepG2) .
  • Induce apoptosis : The compound promotes programmed cell death in malignant cells, which is crucial for its efficacy as an anti-cancer agent .
  • Target specific signaling pathways : Research indicates that DMBU-N interacts with critical signaling pathways involved in cancer cell survival and proliferation .

Table 1: Anti-Cancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-75.2Apoptosis induction
A5494.6Proliferation inhibition
HepG23.8Signaling pathway modulation

Data derived from in vitro studies on the cytotoxic effects of DMBU-N .

Synthesis

The synthesis of DMBU-N involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The general steps include:

  • Preparation of the naphthalene core .
  • Formation of the dimethylamino butynyl chain .
  • Coupling reaction using coupling reagents like DCC or EDC in the presence of catalysts such as DMAP.

These steps are crucial for ensuring the compound's structural integrity and biological efficacy .

Case Studies and Research Findings

Recent studies have highlighted the potential of DMBU-N in cancer treatment:

  • Study on MCF-7 Cells : A study demonstrated that DMBU-N significantly reduced cell viability by inducing apoptosis through the activation of caspase pathways .
  • In Vivo Studies : Animal models treated with DMBU-N exhibited reduced tumor growth rates compared to control groups, indicating its potential for therapeutic use in clinical settings .

Table 2: Comparison with Related Compounds

Compound NameStructureKey Features
4-(Dimethylamino)but-2-ynolStructurePrecursor for urea derivatives; exhibits biological activity
1-(4-Methyl-pyridin-2-yl)-3-naphthalen-1-ylureaStructureSimilar naphthalene structure; explored for anti-cancer properties
1-[1-butyl-4-(3-methoxyphenyl)-2-oxo-naphthyridin]StructureRelated structure with potential therapeutic applications

This table illustrates the unique aspects of DMBU-N compared to structurally similar compounds, emphasizing its enhanced biological activity due to the specific combination of functional groups .

Properties

IUPAC Name

1-[4-(dimethylamino)but-2-ynyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-21(2)13-6-5-12-19-18(22)20-14-16-10-7-9-15-8-3-4-11-17(15)16/h3-4,7-11H,12-14H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAJANVGJMQQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#CCNC(=O)NCC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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